8-(oxiran-2-yl)octan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is notable for its applications in various industries, including pharmaceuticals, food, and packaging. Despite its widespread use, it has also been linked to potential health risks.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(oxiran-2-yl)octan-1-ol typically involves the reaction of octanol with epichlorohydrin in the presence of a base. This reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of octanol attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled temperature and pressure conditions. The reaction is typically catalyzed by a strong base such as sodium hydroxide or potassium hydroxide, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
8-(oxiran-2-yl)octan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(oxiran-2-yl)octan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: The compound is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 8-(oxiran-2-yl)octan-1-ol involves its ability to undergo nucleophilic substitution reactions, which allows it to interact with various molecular targets . The epoxide ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities . This reactivity is exploited in various applications, including drug synthesis and material science .
Comparison with Similar Compounds
8-(oxiran-2-yl)octan-1-ol can be compared with other similar compounds such as:
Oxiranecarbonitriles: These compounds also contain an epoxide ring and exhibit similar reactivity.
Oxiranemethanol: Another epoxide-containing compound with similar chemical properties.
Uniqueness
What sets this compound apart is its specific structure, which combines an epoxide ring with a long alkyl chain. This unique combination imparts distinct physicochemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
127102-48-1 |
---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.